Propane-1,2,3-triyl tripalmitate-13C3
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-SRWOPVBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583692 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168294-57-3 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Frameworks for Investigating Glyceryl Tri Palmitate 1 13c Metabolism
Tracer Administration and Experimental Design Considerations
In Vivo Administration Routes and Strategies
In vivo studies in human subjects and animal models provide a holistic view of Glyceryl tri(palmitate-1-13C) metabolism, integrating the complex interplay between various organs and tissues. The two primary routes of administration, oral and intravenous, are employed to investigate distinct aspects of lipid metabolism.
To trace the journey of dietary fat, Glyceryl tri(palmitate-1-13C) is typically administered orally. This approach is invaluable for studying the processes of digestion, absorption, and the initial steps of distribution via chylomicrons.
In human studies, the tracer is often incorporated into a standardized test meal. For instance, in a study examining the gastrointestinal handling and metabolic disposal of triglycerides, emulsified [1,1,1-13C]tripalmitin was given to children along with a standardized meal of low natural 13C abundance. This allows for the measurement of the tracer's appearance in breath as 13CO2, providing an index of its oxidation, and in stool, to quantify malabsorption. The composition of the test meal is a critical variable, as the presence of other lipids, such as glycerol (B35011) trioleate, can influence the absorption of the tracer.
Animal studies, particularly in rodents, often utilize oral gavage for precise administration of the labeled triglyceride. While specific protocols for Glyceryl tri(palmitate-1-13C) are not extensively detailed in readily available literature, the general methodology involves dissolving the tracer in a lipid vehicle, such as olive oil, to create a lipid emulsion. This mixture is then administered directly into the stomach using a gavage needle. The volume and concentration are carefully calculated based on the animal's body weight to ensure a consistent and relevant dose. Following administration, samples of blood, tissues, and expired air can be collected at various time points to track the absorption and metabolic fate of the 13C-labeled palmitate.
| Parameter | Human Studies | Animal (Rodent) Models |
| Administration | Incorporation into a standardized test meal | Oral gavage |
| Tracer Preparation | Emulsified with other dietary components | Dissolved in a lipid vehicle (e.g., olive oil) |
| Key Measurements | 13CO2 in breath, 13C in stool | 13C enrichment in plasma lipids, tissue lipids, and expired CO2 |
| Primary Focus | Digestion, absorption, and whole-body oxidation | Absorption kinetics and tissue-specific lipid distribution |
Intravenous administration of tracers bypasses the complexities of intestinal absorption, allowing for the direct investigation of the metabolism of circulating lipid pools. While the intravenous use of Glyceryl tri(palmitate-1-13C) is less commonly documented than that of its constituent fatty acid, [1-13C]palmitate, the principles of infusion can be extrapolated. The primary challenge with intravenous administration of triglycerides is their insolubility in aqueous solutions, necessitating their delivery as part of a lipid emulsion.
The primed continuous infusion technique is designed to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma. This is accomplished by administering an initial larger dose, known as a priming dose, followed by a constant infusion at a lower rate. This method is advantageous for measuring the kinetics of lipid turnover, as it allows for the calculation of the rates of appearance and disappearance of the tracer from the plasma pool under steady-state conditions.
In studies using labeled free fatty acids like [U-13C]palmitate, a priming dose is administered in the first few seconds of the infusion to prime the palmitate pool and accelerate isotopic equilibration. This is followed by a constant infusion for a designated period. Blood samples are collected at regular intervals to monitor the isotopic enrichment of plasma lipids. This approach has been successfully used to measure the fractional synthesis rates of intramuscular triglycerides. While direct protocols for Glyceryl tri(palmitate-1-13C) are scarce, a similar approach involving a primed continuous infusion of a compatible lipid emulsion containing the tracer would be theoretically applicable for studying the turnover of circulating triglycerides.
| Phase | Objective | Description |
| Priming Dose | Rapidly achieve isotopic equilibrium | A larger, initial bolus of the tracer is administered to quickly raise the plasma concentration to the desired steady-state level. |
| Continuous Infusion | Maintain steady-state | A constant, lower rate of infusion is maintained to replace the tracer that is being cleared from the plasma, thus keeping the concentration stable. |
| Sampling | Monitor isotopic enrichment | Blood samples are drawn at intervals to confirm that a steady state has been reached and to measure the enrichment of the tracer in various lipid fractions. |
In contrast to the continuous infusion method, the bolus injection technique involves the administration of a single, rapid dose of the tracer. Following the injection, the decline in the tracer's concentration in the plasma is monitored over time. This "wash-out" curve provides information about the rate of turnover of the substance being traced.
This methodology has been employed using [U-13C]glucose to estimate the rate of de novo lipogenesis by tracking the incorporation of 13C into adipose tissue lipids. A bolus injection of the tracer is administered intravenously, and blood and adipose tissue biopsies are collected at various time points. Similarly, a bolus injection of [U-13C]-palmitate has been used in mice to trace the rapid incorporation of the fatty acid into hepatic triglycerides and other lipids. The application of this method to Glyceryl tri(palmitate-1-13C) would involve the rapid intravenous injection of a lipid emulsion containing the tracer, followed by serial blood sampling to model the kinetic profile of its disappearance from the circulation and appearance in various tissue lipid pools.
Intravenous Infusion Techniques for Direct Metabolic Pool Labeling
In Vitro and Ex Vivo Experimental Models
To investigate the metabolism of Glyceryl tri(palmitate-1-13C) at the cellular and organ level, in vitro and ex vivo models are employed. These systems offer a more controlled environment to dissect specific metabolic pathways without the confounding variables of whole-body metabolism.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for the intestinal barrier. When cultured on permeable supports, these cells differentiate to form a monolayer with morphological and biochemical characteristics similar to small intestinal enterocytes. This model is extensively used to study the absorption and transport of various compounds, including lipids. To investigate the metabolism of Glyceryl tri(palmitate-1-13C), the tracer would be introduced into the apical side of the Caco-2 cell monolayer, simulating the intestinal lumen. The appearance of 13C-labeled lipids on the basolateral side, which represents the portal circulation, can then be measured to assess transport and metabolism.
Ex vivo organ perfusion systems allow for the study of an intact organ in a controlled environment outside of the body. For instance, an ex vivo gut-hepato-biliary organ perfusion model can be used to characterize oral absorption, gut-wall metabolism, and pre-systemic hepatic metabolism. In such a system, Glyceryl tri(palmitate-1-13C) could be introduced into the duodenum, and samples from the portal vein and systemic circulation could be analyzed to trace its absorption and subsequent metabolism by the liver. Similarly, ex vivo liver perfusion models can be used to directly study hepatic lipid metabolism. The tracer, as part of a lipid emulsion, would be introduced into the perfusate, and the uptake and incorporation of 13C-palmitate into hepatic lipid pools, as well as its secretion in lipoproteins, can be monitored over time. These models have been instrumental in studying the metabolism of unlabeled lipids and could be adapted for use with Glyceryl tri(palmitate-1-13C). researchgate.net
| Model | System | Application for Glyceryl tri(palmitate-1-13C) | Key Insights |
| In Vitro | Caco-2 Cell Monolayer | Introduction of the tracer to the apical side to mimic the intestinal lumen. | Intestinal uptake, transport, and metabolism of the triglyceride. |
| Ex Vivo | Perfused Intestine/Liver | Introduction of the tracer into the intestinal lumen or the perfusate of the liver. | Organ-specific absorption, metabolism, and secretion of lipids. |
Analytical Techniques for Isotopic Enrichment Measurement
The accurate measurement of ¹³C isotopic enrichment in metabolites derived from Glyceryl tri(palmitate-1-¹³C) is the cornerstone of metabolic flux analysis. This requires analytical techniques that can precisely differentiate and quantify molecules based on their mass-to-charge ratio.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the predominant technique for analyzing stable isotope labeling patterns in metabolomics. nih.govnih.gov It offers high sensitivity and specificity, enabling the detection and quantification of isotopologues (molecules that differ only in their isotopic composition). researchgate.netresearchgate.net MS is typically coupled with a chromatographic separation method, such as gas chromatography (GC) or liquid chromatography (LC), to resolve complex mixtures of metabolites before analysis. nih.govoup.com
In a typical experiment tracking the fate of Glyceryl tri(palmitate-1-¹³C), lipids are extracted from cells or tissues and prepared for analysis. researchgate.net When analyzed by LC-MS or GC-MS, the mass spectrometer can distinguish the ¹³C-labeled palmitate from the endogenous, unlabeled ¹²C-palmitate. researchgate.net By measuring the relative abundance of the different isotopologues for a given metabolite, researchers can calculate the percentage of ¹³C enrichment. nih.govresearchgate.net This data is then used to infer the activity of metabolic pathways. springernature.comnih.gov For example, the incorporation of ¹³C-palmitate into triacylglycerols, phospholipids, or its breakdown into acetyl-CoA for entry into the TCA cycle can be quantitatively tracked. nih.govoup.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecules, helping to identify which parts of a larger lipid molecule contain the ¹³C label. nih.govnih.gov
Table 2: Comparison of Mass Spectrometry Techniques for ¹³C-Tracer Analysis
| Technique | Sample Preparation | Primary Application | Advantages | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization of fatty acids to volatile esters (e.g., FAMEs). | Analysis of fatty acid profiles and their isotopic enrichment. | Excellent chromatographic separation and established libraries for identification. researchgate.net | researchgate.netresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Direct analysis of intact lipids from extracts. | Analysis of complex lipids (e.g., triglycerides, phospholipids) and polar metabolites. | Can analyze a wide range of compounds without derivatization; tandem MS provides structural detail. nih.govnih.gov | oup.comnih.govnih.gov |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Requires derivatization of fatty acids. | High-precision measurement of ¹³C enrichment, even at very low levels. | Extremely high sensitivity for detecting low tracer enrichments. researchgate.net | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
High-Resolution Accurate Mass Full Scans for Complex Labeling Patterns
High-resolution accurate mass (HRAM) full scans, often performed on Orbitrap or time-of-flight (TOF) mass analyzers, provide highly accurate mass measurements. This capability is crucial for resolving complex isotopic patterns that arise from the metabolism of ¹³C-labeled substrates. By precisely determining the mass of a molecule, researchers can deduce its elemental composition and the number of ¹³C atoms incorporated. This is particularly useful for distinguishing between different isotopologues (molecules that differ only in their isotopic composition) and for tracking the pathways of carbon atoms through metabolic networks.
Targeted Multiple Reaction Monitoring (MRM) for Specific Lipid Species
Multiple Reaction Monitoring (MRM) is a targeted approach performed on triple quadrupole mass spectrometers. It offers exceptional sensitivity and specificity for quantifying known lipid species. In an MRM experiment, a specific parent ion (e.g., the molecular ion of a ¹³C-labeled triglyceride) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This highly selective process filters out chemical noise, allowing for the accurate quantification of even low-abundance lipids. This technique is ideal for tracking the appearance and disappearance of Glyceryl tri(palmitate-1-¹³C) and its specific metabolic products over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. It is particularly well-suited for studying the metabolism of ¹³C-labeled compounds.
¹³C NMR spectroscopy can be used to directly observe the ¹³C nuclei within molecules. This allows for the in vivo analysis of adipose tissue composition and the incorporation of the ¹³C label from Glyceryl tri(palmitate-1-¹³C) into stored triglycerides. By analyzing the ¹³C NMR spectrum, researchers can identify the specific positions of the ¹³C atoms within the fatty acid chains and the glycerol backbone of the triglycerides. This provides valuable information about the pathways of fatty acid uptake, esterification, and storage in adipose tissue.
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR. By hyperpolarizing the ¹³C-labeled substrate (increasing the nuclear spin polarization far beyond its thermal equilibrium state), the signal intensity can be increased by several orders of magnitude. This allows for real-time imaging of the metabolic conversion of the labeled substrate in vivo. For example, hyperpolarized [1-¹³C]pyruvate has been used to visualize the conversion to lactate, alanine, and bicarbonate, providing a dynamic snapshot of cellular metabolism. While not yet widely applied to Glyceryl tri(palmitate-1-¹³C), this technology holds immense potential for future studies of fatty acid metabolism, offering the ability to non-invasively map metabolic fluxes in different tissues and organs with unprecedented temporal resolution.
Breath Test Methodologies
Breath tests utilizing Glyceryl tri(palmitate-1-13C) are indirect, non-invasive methods that rely on the principle of substrate digestion, absorption, and subsequent metabolism, which ultimately leads to the exhalation of ¹³CO₂. researchgate.neteuropeanpancreaticclub.org The rate and amount of ¹³CO₂ exhaled provide a dynamic measure of specific metabolic functions. researchgate.net These tests require the collection of breath samples at predefined intervals over several hours to analyze the kinetic data of ¹³CO₂ exhalation. europeanpancreaticclub.orgnih.gov
The crucial step in a ¹³C-breath test is the accurate measurement of the isotopic enrichment of carbon dioxide in exhaled breath. Two primary analytical techniques are employed for this purpose: Non-Dispersive Infrared Spectrometry (NDIRS) and Isotope Ratio Mass Spectrometry (IRMS). nih.govkibion.com
Isotope Ratio Mass Spectrometry (IRMS): IRMS is considered the gold standard for isotope ratio measurements due to its high precision and sensitivity. nih.govnih.gov This technique separates ions based on their mass-to-charge ratio. In the context of a breath test, the instrument measures the ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples. nih.gov The results are typically expressed as a relative difference (delta value) from a standard, which allows for the calculation of the cumulative recovery of ¹³CO₂ over the test period. nih.govnih.gov
Non-Dispersive Infrared Spectrometry (NDIRS): NDIRS is a more common, cost-effective, and simpler alternative to IRMS. kibion.com This method is based on the principle that ¹³CO₂ and ¹²CO₂ absorb infrared light at slightly different wavelengths. The NDIRS instrument measures the differential absorption to determine the isotopic ratio. kibion.com While generally considered robust, factors such as oxygen content in the breath sample can potentially influence NDIRS measurements. kibion.com
A primary application of breath tests involving ¹³C-labeled triglycerides, such as a mixed triglyceride containing a labeled fatty acid like palmitate, is the assessment of exocrine pancreatic function, specifically the activity of pancreatic lipase (B570770). kibion.comnih.govnih.gov The test substrate, for instance, 1,3-distearyl, 2-[¹³C-carboxyl] octanoyl glycerol, is designed so that its digestion is dependent on the rate-limiting step of hydrolysis by pancreatic lipase in the duodenum. researchgate.netkibion.com
The process involves the following steps:
Hydrolysis: Pancreatic lipase cleaves the fatty acids from the glycerol backbone of the triglyceride. kibion.com
Absorption: The released ¹³C-labeled fatty acid is then absorbed by the intestinal mucosa.
Metabolism: The absorbed fatty acid undergoes oxidation.
Exhalation: This metabolic process produces ¹³CO₂, which enters the bicarbonate pool in the blood and is subsequently exhaled via the lungs. researchgate.net
The amount of ¹³CO₂ recovered in the breath is an indirect but reliable measure of intraluminal lipolysis. researchgate.net A lower-than-normal excretion of ¹³CO₂ indicates diminished pancreatic lipase activity, which is a hallmark of pancreatic exocrine insufficiency. nih.govkibion.com Studies have shown a good correlation between the results of the ¹³C-mixed triglyceride breath test and fecal elastase-1 concentrations, another marker of pancreatic function. nih.gov
Data Analysis and Computational Modeling
Following the acquisition of raw data from tracer experiments, sophisticated data analysis and computational modeling are required to translate isotopic enrichment measurements into meaningful metabolic information.
Tracer-to-Tracee Ratio (TTR) Determination
In stable isotope tracer studies, a key parameter is the Tracer-to-Tracee Ratio (TTR). nih.govnih.gov The "tracer" refers to the isotopically labeled molecule administered to the system (e.g., Glyceryl tri(palmitate-1-¹³C) or the ¹³C-palmitate derived from it), while the "tracee" is the naturally abundant, unlabeled equivalent of that molecule already present in the body. nih.gov
The TTR is simply the ratio of the concentration of the tracer to the concentration of the tracee in a given biological sample, typically plasma. nih.govresearchgate.net This ratio is determined by measuring the isotopic enrichment in a sample after the tracer has been administered and has reached a steady state, or equilibrium, within the system. researchgate.netmetsol.com The TTR is inversely proportional to the rate of appearance (Ra) of the endogenous substrate; a higher dilution of the tracer (lower TTR) indicates a higher rate of appearance of the tracee. researchgate.net This principle is fundamental for calculating kinetic parameters such as the rate of appearance and disappearance of fatty acids in circulation. nih.gov
Metabolic Flux Analysis (MFA) and ¹³C-MFA
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.commedchemexpress.com When combined with stable isotope tracers like ¹³C, the method is termed ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov
¹³C-MFA is considered a gold standard for quantifying in vivo metabolic pathway activity. creative-proteomics.comnih.gov The core principle involves introducing a ¹³C-labeled substrate, such as the palmitate from Glyceryl tri(palmitate-1-¹³C), into a biological system. medchemexpress.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites throughout the metabolic network. creative-proteomics.com
By measuring the specific patterns of ¹³C labeling (mass isotopomer distributions) in these key metabolites using techniques like mass spectrometry or NMR, researchers can deduce the relative activities of different metabolic pathways. creative-proteomics.comnih.gov A computational model of the cell's metabolic network is then used to estimate the intracellular flux distribution that best explains the observed labeling patterns. nih.govresearchgate.net
The application of ¹³C-MFA can be categorized based on the isotopic state of the system being modeled. nih.gov
Isotopic Steady-State Modeling: This is the most common approach and assumes that the system has reached both a metabolic and an isotopic steady state. nih.govresearchgate.net Metabolic steady state implies that the concentrations of metabolites are constant, while isotopic steady state means that the isotopic labeling pattern of the metabolites is no longer changing over time. nih.govresearchgate.net This state is typically achieved after a prolonged period of labeling. nih.govnih.gov The flux distribution is then calculated from the stable labeling patterns of metabolites, often amino acids from protein hydrolysates. researchgate.net
Isotopically Non-Steady-State Modeling (INST-MFA): This approach is applied when the isotopic labeling of metabolites is still changing over time, i.e., during the transient phase before isotopic steady state is reached. nih.govvanderbilt.edu INST-MFA analyzes the dynamic changes in labeling patterns. vanderbilt.edu This method can offer several advantages, including shorter experiment times and the potential to resolve fluxes that may not be identifiable under steady-state conditions. vanderbilt.edu
The choice between steady-state and non-steady-state modeling depends on the specific biological system, the experimental design, and the metabolic pathways under investigation. nih.gov
Table of Research Findings
| Methodology | Key Principle | Primary Application with Glyceryl tri(palmitate-1-13C) | Analytical Technique(s) | Relevant Findings/References |
|---|---|---|---|---|
| ¹³CO₂ Breath Test | Measurement of exhaled ¹³CO₂ following administration of a ¹³C-labeled substrate. | Assessment of pancreatic lipase activity and overall fat digestion/absorption. | IRMS, NDIRS | Exhaled ¹³CO₂ correlates with duodenal lipase activity. kibion.comnih.gov Useful for diagnosing pancreatic exocrine insufficiency. nih.govnih.gov |
| Tracer-to-Tracee Ratio (TTR) | Ratio of labeled (tracer) to unlabeled (tracee) molecules in a sample. | Quantifying the kinetics (e.g., rate of appearance) of palmitate in plasma. | Mass Spectrometry | Fundamental for calculating substrate flux and turnover rates. nih.govnih.govresearchgate.net |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracking the incorporation of ¹³C atoms from a labeled substrate into downstream metabolites to quantify reaction rates. | Mapping the intracellular fate of palmitate and quantifying fluxes through central carbon metabolism. | GC-MS, LC-MS, NMR | Provides a detailed, quantitative understanding of cellular metabolic activities and reprogramming. creative-proteomics.comnih.gov |
| Isotopic Steady-State MFA | MFA performed after metabolic and isotopic labeling patterns have become constant over time. | Determining metabolic flux distribution in systems that have reached equilibrium with the tracer. | GC-MS, LC-MS, NMR | Relies on stable labeling patterns in key metabolites like amino acids. nih.govresearchgate.net |
| Isotopically Non-Steady-State MFA (INST-MFA) | MFA performed during the transient phase while isotopic labeling patterns are actively changing. | Resolving fluxes in dynamic systems or when steady state is not achievable. | GC-MS, LC-MS, NMR | Can provide more precise flux determination with shorter experimental times. nih.govvanderbilt.edu |
Table of Compounds
| Compound Name |
|---|
| Glyceryl tri(palmitate-1-¹³C) |
| ¹³CO₂ (Carbon-13 labeled Carbon Dioxide) |
| ¹²CO₂ (Carbon-12 labeled Carbon Dioxide) |
| Palmitate |
| 1,3-distearyl, 2-[¹³C-carboxyl] octanoyl glycerol |
| ¹³C-palmitate |
Compartmental Modeling Analysis for Lipid Kinetics
The study of lipid kinetics using tracers like Glyceryl tri(palmitate-1-13C) necessitates sophisticated analytical methods to accurately interpret the metabolic fate of the labeled fatty acid. While simple models can provide initial estimates, multicompartmental modeling analysis is recognized as a more accurate and robust method for measuring triglyceride kinetics. nih.gov This approach accounts for the complex physiological processes, including tracer recycling, which can be overlooked by simpler analyses. nih.gov
Monoexponential data analysis, for example, has been shown to underestimate the turnover of very-low-density lipoprotein (VLDL)-triglyceride, particularly when turnover rates are high. nih.gov Compartmental modeling, by contrast, can more precisely delineate the contribution of different fatty acid sources to VLDL-triglyceride production. By monitoring the enrichment of the ¹³C label in plasma free palmitate and VLDL-triglyceride-bound palmitate over several hours, researchers can estimate the relative contributions of systemic plasma free fatty acids (FFA) versus non-systemic fatty acids (such as those from intrahepatic stores or de novo lipogenesis) to the total VLDL-triglyceride output. nih.gov
Table 1: Comparison of VLDL-Triglyceride Turnover Rate Analysis This table illustrates the conceptual difference in turnover rate estimation between monoexponential analysis and compartmental modeling, as suggested by research findings. nih.gov
| Analytical Method | Turnover Rate (pools/hour) | Key Considerations |
| Monoexponential Analysis | <0.5 | May underestimate turnover, especially in states of rapid metabolism. |
| Compartmental Modeling | >0.5 | Accounts for tracer recycling, providing a more accurate measure when turnover is high. |
Interpretation of Isotope Distribution and Flux Rates
Following the administration of Glyceryl tri(palmitate-1-13C), the distribution of the ¹³C isotope provides critical data on metabolic flux rates. The fundamental calculation in these tracer studies is the rate of appearance (Ra) of the substrate in plasma, which quantifies the rate at which fatty acids are released into circulation from lipolysis. nih.govmetsol.com The Ra is determined using the isotopic enrichment of the plasma (Ep) and the infusate (Ei) along with the infusion rate (I). metsol.com
Rate of Appearance (Ra) Calculation: Ra (µmol/kg/min) = (Ei / Ep - 1) x I metsol.com
Furthermore, the oxidation of the labeled palmitate can be quantified by measuring the enrichment of ¹³CO₂ in expired breath. metsol.com This analysis reveals the rate at which fatty acids are utilized for energy production. nih.gov The rate of FFA oxidation is calculated based on the ¹³CO₂ enrichment in breath, the total CO₂ production rate (VCO₂), and the palmitate enrichment in plasma. nih.govmetsol.com
Table 2: Sample Calculation for Free Fatty Acid (FFA) Oxidation Rate Based on methodology and representative data presented in scientific literature. nih.gov
| Parameter | Example Value | Unit |
| ¹³CO₂ Enrichment (Breath) | 0.0002 | Atom Percent Excess |
| VCO₂ | 100 | µmol/kg/min |
| ¹³C Infusion Rate (F) | 0.04 | µmol/kg/min |
| Rate of Disappearance (Rd) FFA | 1.54 | µmol/kg/min |
| Calculated FFA Oxidation Rate | 0.77 | µmol/kg/min |
These flux analyses can reveal significant alterations in metabolic pathways associated with different physiological or pathological states. For instance, ¹³C-Metabolic Flux Analysis (MFA) has been used to identify that in certain tumorigenic cells, glucose is catabolized to citrate, which is then primarily shunted towards lipogenesis rather than continuing through the TCA cycle. mit.edu Such studies have identified enhanced activity in pathways like the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP) in cancerous cells compared to normal cells. mit.edu
Software Tools for Data Collection and Analysis
The complex data generated from Glyceryl tri(palmitate-1-13C) tracer studies require specialized software for analysis. Isotope-assisted metabolic flux analysis (iMFA) is a rigorous computational approach that integrates metabolic network models with experimental data to generate quantitative metabolic flux maps. nih.gov
Specialized software packages, often developed in languages like C++, are designed to analyze the dynamics of isotopomer accumulation in metabolites. researchgate.net These tools employ sophisticated algorithms to estimate the kinetic parameters and metabolic fluxes that best fit the experimental data. A key algorithm used for this purpose is "simulated annealing," which helps find the global minimum of the difference between the computed and measured isotopomer distributions, thus yielding the optimal set of parameters and fluxes. researchgate.net
For statistical validation and to determine the confidence in the estimated fluxes, these software tools incorporate algorithms for statistical analysis. Methods include covariance matrix evaluation and Monte Carlo simulations, which provide a robust assessment of the results. researchgate.net Additionally, computational tools may include algorithms like a flux precision scoring algorithm, which can be used prospectively to identify the optimal isotopic tracers to maximize the precision of flux measurements for specific metabolic pathways. nih.gov
Table 3: Overview of Software Components for Metabolic Flux Analysis
| Software Component | Function | Specific Algorithms/Methods |
| Flux Estimation Engine | Calculates metabolic flux rates consistent with experimental isotopomer data. | Simulated Annealing |
| Statistical Analysis Module | Assesses the statistical significance and confidence intervals of estimated parameters and fluxes. | Covariance Matrix Evaluation, Monte Carlo Simulations |
| Tracer Optimization Tool | Identifies the optimal isotopic tracers and labeling schemes to maximize experimental precision. | Flux Precision Scoring Algorithm |
Applications of Glyceryl Tri Palmitate 1 13c in Advanced Biochemical Research
Investigation of De Novo Lipogenesis (DNL) and Fatty Acid Synthesis
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Glyceryl tri(palmitate-1-¹³C) and other ¹³C-labeled palmitate tracers are invaluable tools for studying this process.
While Glyceryl tri(palmitate-1-¹³C) is primarily used to trace the fate of pre-formed fatty acids, the principles of stable isotope tracing are also applied to quantify the contribution of various precursors to the synthesis of new palmitate. In studies of DNL, researchers often use ¹³C-labeled precursors like acetate to track their incorporation into newly synthesized fatty acids. For instance, the infusion of [1-¹³C]acetate allows for the quantification of its contribution to the plasma triglyceride-palmitate pool. In a study involving patients with glycogen storage disease type 1a, this method revealed a significantly higher rate of plasma triglyceride-palmitate derived from de novo lipogenesis in patients (86.3 ± 42.5 micromol/h) compared to control subjects (7.1 ± 9.4 micromol/h) nih.gov.
The general process of DNL involves the conversion of excess carbohydrates into acetyl-CoA in the cytosol. nih.govresearchgate.net This acetyl-CoA is then carboxylated to malonyl-CoA, and through a series of condensation reactions catalyzed by fatty acid synthase, the 16-carbon saturated fatty acid palmitate is produced. researchgate.net By using labeled precursors, the enrichment of ¹³C in the resulting palmitate molecules can be measured, providing a quantitative measure of DNL rates. nih.gov
Glyceryl tri(palmitate-1-¹³C) is directly applicable to tracing the incorporation of exogenous palmitate into newly synthesized triacylglycerols (TAGs). When introduced into a biological system, the labeled triglyceride is hydrolyzed, and the released ¹³C-palmitate enters the cellular fatty acid pool. From there, it can be re-esterified into new TAG molecules. By tracking the appearance of the ¹³C label in various lipid fractions over time, researchers can elucidate the dynamics of TAG synthesis and storage.
In a study using placental explants, the metabolism of ¹³C-labeled fatty acids, including palmitic acid, was investigated. oup.com It was found that ¹³C-palmitic acid was primarily directed into the synthesis of phosphatidylcholines (74% of labeled lipids), with a smaller but significant portion being incorporated into triacylglycerols. oup.com This demonstrates the utility of ¹³C-labeled palmitate in dissecting the preferential pathways of fatty acid utilization for the synthesis of different complex lipids.
The incorporation of labeled palmitate into hepatic triglycerides and phosphatidylcholine has also been demonstrated in animal models, highlighting the liver's central role as a buffering system for excess circulating fatty acids. thieme-connect.comresearchgate.net
Studies on Triglyceride and Fatty Acid Turnover and Catabolism
Understanding the dynamics of triglyceride and fatty acid turnover and breakdown is crucial for comprehending energy homeostasis and the pathophysiology of metabolic diseases. Glyceryl tri(palmitate-1-¹³C) serves as a powerful tracer for these investigations.
Stable isotope tracers like [U-¹³C]palmitate have been used to measure systemic palmitate flux both at rest and during exercise. nih.gov These studies have shown high reproducibility and a strong correlation with measurements obtained using traditional radiotracers. nih.gov
Furthermore, by combining tracer infusion with tissue biopsies, organ-specific fatty acid metabolism can be evaluated. For example, studies in rats have used [U-¹³C]palmitate to determine the fractional synthesis rates of intramuscular triglycerides in different muscle types, revealing that plasma free fatty acids are a source for both intramuscular triglycerides and nonesterified fatty acids. nih.gov
Interactive Data Table: Fatty Acid and Triglyceride Kinetics Measured with ¹³C-Labeled Palmitate
| Parameter | Tracer Used | Key Finding | Reference |
| Systemic Palmitate Flux | [U-¹³C]palmitate | Flux values were virtually identical to those obtained with radiotracers. | nih.gov |
| Intramuscular Triglyceride Synthesis | [U-¹³C]palmitate | Plasma free fatty acids are a source for intramuscular triglycerides. | nih.gov |
| Hepatic Lipid Incorporation | [U-¹³C]-palmitate | The bulk of labeled palmitate is incorporated into hepatic triglyceride and phosphatidylcholine. | thieme-connect.com |
| Placental Fatty Acid Metabolism | ¹³C-palmitic acid | ¹³C-PA was primarily directed into phosphatidylcholine synthesis. | oup.com |
When Glyceryl tri(palmitate-1-¹³C) is metabolized, the ¹³C-labeled palmitate undergoes beta-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA. A key step in this process is the removal of the carboxyl carbon, which is released as carbon dioxide (CO₂). By measuring the enrichment of ¹³C in expired CO₂ (¹³CO₂), researchers can quantify the rate of palmitate oxidation. bioscientifica.com
This technique, known as tracer conversion, provides a measure of whole-body fatty acid oxidation. bioscientifica.com To accurately calculate the oxidation rate, the rate of ¹³CO₂ expiration is measured, often using isotope ratio mass spectrometry (IRMS), and corrected for the retention of bicarbonate in the body. metsol.combioscientifica.com
Studies have utilized this approach to understand how fatty acid oxidation is regulated under different physiological conditions, such as fasting and exercise. thieme-connect.comresearchgate.net For instance, it has been shown that during fasting, free fatty acids released from adipose tissue become a major energy source, and their utilization through oxidation increases. thieme-connect.com
The ¹³C label from Glyceryl tri(palmitate-1-¹³C) can also be used to trace the pathways of fatty acid elongation and subsequent storage. After the initial palmitate molecule is broken down via beta-oxidation, the resulting ¹³C-labeled acetyl-CoA can be used as a building block for the synthesis of longer-chain fatty acids.
Research using [1,2,3,4-¹³C₄]palmitate in perfused rat hearts has demonstrated this process unequivocally. nih.gov The study showed that the perfused labeled palmitate underwent not only beta-oxidation but also chain elongation to form stearate (C18:0) and arachidate (C20:0). nih.gov The detection of M+6 isotopomers of these longer-chain fatty acids could only be explained by the recycling of the two-carbon units produced from the beta-oxidation of the labeled palmitate. nih.gov This elegant use of stable isotope tracing provided direct evidence that mitochondrial acetyl-CoA is the source of the two-carbon units for fatty acid chain elongation. nih.gov
Once elongated, these newly synthesized fatty acids can be incorporated into various lipid pools for storage, primarily as triacylglycerols in adipose tissue and other organs. By analyzing the isotopic enrichment in different fatty acid species within the triglyceride pool, the dynamics of fatty acid remodeling and storage can be quantified.
Exploration of Lipid Transport and Distribution
The use of ¹³C-labeled triglycerides like Glyceryl tri(palmitate-1-¹³C) is fundamental to understanding how dietary fats are absorbed, transported, and distributed throughout the body. nih.gov Researchers can track the journey of the labeled palmitate from intestinal absorption to its incorporation into various tissues and cellular compartments. nih.govnih.gov
Tracking Dietary Fatty Acid Spillover and Chylomicron Remnant Uptake
After consuming a meal containing Glyceryl tri(palmitate-1-¹³C), the triglyceride is incorporated into large lipoprotein particles called chylomicrons in the intestine. nih.govfrontiersin.org These particles transport dietary fat through the lymphatic system and into the bloodstream. nih.gov In peripheral tissues, the enzyme lipoprotein lipase (B570770) (LPL) hydrolyzes the triglycerides in chylomicrons, releasing fatty acids for uptake by cells in tissues like muscle and adipose tissue. nih.govnih.gov
However, this process is not perfectly efficient. A phenomenon known as "fatty acid spillover" occurs when fatty acids liberated by LPL exceed the rate of tissue uptake and "spill over" into the plasma, where they bind to albumin and join the free fatty acid (FFA) pool. nih.gov Using ¹³C-labeled tracers allows for the direct observation and quantification of this spillover, revealing how dietary fatty acids contribute to the plasma FFA pool, which was once assumed to originate solely from adipose tissue lipolysis in the fasted state. nih.gov
As chylomicrons lose triglycerides, they are transformed into smaller, cholesterol-enriched "chylomicron remnants". nih.govfrontiersin.org These remnants, still containing the ¹³C-labeled palmitate, are rapidly cleared from the circulation primarily by the liver. nih.gov Tracking the disappearance of the ¹³C label from the plasma provides a precise measure of the rate of chylomicron remnant uptake by the liver, a critical step in dietary cholesterol transport and a process implicated in cardiovascular disease when delayed. nih.govfrontiersin.orgnih.gov
Tracing ¹³C-Labeled Lipids in Plasma and Tissue Compartments
Stable isotope tracers are invaluable for mapping the distribution of dietary fatty acids to various body compartments. nih.gov Following the administration of Glyceryl tri(palmitate-1-¹³C), the ¹³C-palmitate can be detected and quantified in the plasma, as well as in specific tissues like the liver and muscle. researchgate.net This allows for the creation of a detailed kinetic profile of lipid distribution.
A study using ¹³C-labeled palmitate in fasting mice demonstrated this principle effectively. Ten minutes after a bolus injection, the tracer was quantified in plasma, liver, and muscle tissue, revealing the rapid uptake and distribution of the fatty acid. The liver showed a significantly higher accumulation of the tracer compared to muscle tissue, highlighting its central role in processing circulating fatty acids. researchgate.net
Distribution of ¹³C-Palmitate Tracer 10 Minutes Post-Injection in Fasting Mice
| Compartment | Free ¹³C-Palmitate Concentration |
|---|---|
| Plasma | 2.5 ± 0.5 µmol/L |
| Liver | 39 ± 12 nmol/g protein |
| Muscle | 14 ± 4 nmol/g protein |
Data adapted from a study on the fate of free fatty acids in fasting mice. researchgate.net Values are presented as mean ± standard deviation.
These tracing studies provide unique insights into how different tissues handle fatty acids, forming the basis for understanding metabolic regulation in both healthy and diseased states. nih.gov
Understanding Intra- and Inter-Organelle Lipid Dynamics
Within a cell, lipids are not static but are in constant flux between different organelles. The majority of cellular lipid synthesis occurs in the endoplasmic reticulum (ER), and these lipids must be transported to other organelles like mitochondria, which have a limited capacity for lipid synthesis themselves. nih.gov This inter-organelle transport is crucial for maintaining membrane composition and cellular function. nih.gov
Tracing studies with ¹³C-labeled precursors like palmitate help elucidate these intracellular pathways. By isolating subcellular compartments and analyzing their lipid content, researchers can determine the rate and direction of lipid movement between organelles. nih.gov This transport does not occur by simple diffusion through the aqueous cytosol but is facilitated by specific cytosolic lipid transfer proteins and at membrane contact sites, which are areas of close apposition between two organelles. nih.gov These dynamic interactions allow for the efficient, non-vesicular transfer of lipids, and isotopic labeling is a key technique for studying the kinetics of this process. nih.govnih.gov Lipid droplets, once considered inert storage depots, are now understood to be dynamic organelles that actively interact with other organelles, such as the nucleus, to deliver lipids for membrane maintenance or to supply nuclear proteins. researchgate.net
Research on Lipid Partitioning and Repurposing
Once a fatty acid like ¹³C-palmitate is taken up by a cell, it can be directed into numerous metabolic pathways. This partitioning is a highly regulated process that determines whether the fatty acid is stored, used for energy, or incorporated into structural or signaling lipids.
Differential Fate of Fatty Acids into Various Lipid Classes (e.g., Phosphatidylcholines, Diacylglycerols)
The ¹³C label from Glyceryl tri(palmitate-1-¹³C) allows researchers to follow the path of the palmitate into different lipid classes. Studies have shown that the metabolic fate of a fatty acid is dependent on both the fatty acid itself and the tissue type. researchgate.netresearchgate.net
For instance, in human placental explants, ¹³C-palmitic acid was found to be primarily directed into the synthesis of phosphatidylcholines (PC), a major component of cell membranes. researchgate.net In contrast, a study in fasting mice found that in the liver, the bulk of labeled palmitate was incorporated into triglycerides (for storage) and, to a lesser extent, phosphatidylcholine. researchgate.net The labeled palmitate was also found to be incorporated into cholesteryl esters and other triglycerides in human studies. ahajournals.org This differential partitioning highlights the diverse roles of fatty acids and the specific metabolic priorities of different tissues.
Distribution of ¹³C-Labeled Lipids in Human Placental Explants After 48-Hour Incubation with ¹³C-Palmitic Acid
| Lipid Class | Molar Percentage of Total ¹³C-Labeled Lipids |
|---|---|
| Phosphatidylcholines (PC) | 74% |
| Triacylglycerols (TAG) | Not specified as primary |
| Phosphatidylethanolamines (PE) | Detected |
| Lysophosphatidylcholines (LPC) | Detected |
Data adapted from a study on the metabolism of ¹³C-labeled fatty acids in human placental explants. researchgate.net The study showed ¹³C-palmitic acid was predominantly directed into PC synthesis.
Conversion of Pre-existing Membrane Lipids to Triacylglycerols
While much of the triacylglycerol (TAG) accumulated in cells comes from newly synthesized fatty acids, research using isotopic labeling has revealed a fascinating pathway of lipid repurposing. nih.gov Under certain stress conditions, such as nutrient deprivation, cells can break down existing membrane lipids and redirect their fatty acid components toward the synthesis of TAG for energy storage. nih.gov
A study using ¹³C-labeling in the microalga Chlamydomonas demonstrated that under nitrogen deprivation, approximately one-third of the fatty acids incorporated into TAGs originated from pre-existing membrane lipids. nih.gov By tracing the ¹³C label, researchers concluded that a major chloroplast membrane lipid was being converted to TAG through the removal of its headgroup and subsequent acylation of the remaining diacylglycerol backbone. This work highlights a dynamic remodeling of cellular lipid pools, where structural lipids can be repurposed into storage lipids, a process made visible through the use of stable isotope tracers. nih.gov
Role in Investigating Metabolic Dysregulation and Disease States
Glyceryl tri(palmitate-1-13C) serves as a critical tracer in the study of metabolic diseases characterized by dysregulated lipid metabolism. Its isotopic label allows for the non-invasive tracking of palmitate, a common saturated fatty acid, through various metabolic pathways. This provides invaluable insights into the absorption, storage, and oxidation of dietary fats in both healthy and diseased states.
The accumulation of lipids in skeletal muscle and the liver is increasingly recognized as a key factor in the development of insulin (B600854) resistance, a hallmark of type 2 diabetes. nih.gov While direct studies using Glyceryl tri(palmitate-1-13C) in this specific context are emerging, the principle of using 13C-labeled substrates to probe metabolic dysfunction is well-established. For instance, 13C-glucose breath tests are employed to evaluate exogenous glucose metabolism in diabetic patients, with different labeling positions on the glucose molecule providing insights into specific pathways like glucose uptake and oxidation. nih.govnih.govresearchgate.net
This methodological approach can be extrapolated to the use of Glyceryl tri(palmitate-1-13C) to investigate fatty acid metabolism. In individuals with insulin resistance, it is hypothesized that the oxidation of fatty acids is impaired, leading to their accumulation as triglycerides in muscle and liver tissue. nih.gov By administering Glyceryl tri(palmitate-1-13C) and measuring the appearance of 13CO2 in expired air, researchers can quantify the rate of palmitate oxidation. A lower rate of 13CO2 exhalation in insulin-resistant individuals compared to healthy controls would indicate impaired fatty acid oxidation, contributing to ectopic lipid deposition. Furthermore, studies have shown that high levels of palmitate can induce insulin resistance in muscle cells, underscoring the importance of understanding its metabolic fate. nih.gov
Future research utilizing Glyceryl tri(palmitate-1-13C) is expected to provide more direct evidence on how the digestion, absorption, and subsequent metabolic partitioning of dietary palmitate are altered in insulin resistance and type 2 diabetes, potentially identifying new therapeutic targets.
Glyceryl tri(palmitate-1-13C) is a key component of the 13C-mixed triglyceride breath test, a non-invasive method for assessing exocrine pancreatic function. karger.com This is particularly valuable in conditions like cystic fibrosis, where pancreatic exocrine insufficiency leads to fat malabsorption. nih.gov The test involves the ingestion of a triglyceride containing 13C-labeled fatty acids. The hydrolysis of this triglyceride by pancreatic lipase releases the labeled fatty acids, which are then absorbed and metabolized, ultimately resulting in the exhalation of 13CO2. nih.gov
The amount of 13CO2 exhaled is directly proportional to the activity of pancreatic lipase in the small intestine. kibion.com In patients with cystic fibrosis and pancreatic insufficiency, the reduced lipase activity leads to decreased hydrolysis of the labeled triglyceride, resulting in lower 13CO2 excretion compared to healthy individuals. nih.gov This allows for the diagnosis and monitoring of pancreatic insufficiency and the optimization of pancreatic enzyme replacement therapy. nih.govnih.gov
Clinical studies have demonstrated the utility of the 13C-mixed triglyceride breath test in distinguishing between individuals with normal pancreatic function and those with severe exocrine pancreatic insufficiency. nih.gov However, the test's repeatability can be influenced by factors such as exercise and diet, necessitating standardized conditions for its application. karger.com
Below is a table summarizing the results from a study comparing the 13C-mixed triglyceride breath test in healthy controls and adult cystic fibrosis patients:
| Group | Mean Percentage Dose Recovered (PDR) - Test 1 | Mean Percentage Dose Recovered (PDR) - Test 2 |
| Healthy Controls (n=17) | 35.5 ± 5.5 | 32.3 ± 7.4 |
| Cystic Fibrosis Patients (n=8) | 17.5 ± 7.5 | 17.5 ± 7.8 |
Data adapted from a study on the evaluation of the 13C-Mixed Triglyceride Breath Test. karger.com
Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of fat in the liver, which can progress to more severe liver conditions. mdpi.com Understanding the dynamics of fatty acid metabolism in NAFLD is crucial for developing effective treatments. The use of 13C-labeled palmitic acid in breath tests provides a non-invasive tool to investigate fatty acid oxidation in individuals with NAFLD. nih.govnih.gov
A study involving subjects with NAFLD and healthy controls utilized a [1-13C] palmitic acid breath test to measure its oxidation. nih.govnih.gov The results revealed that individuals with NAFLD had a significantly lower rate of palmitic acid oxidation compared to the healthy controls. nih.govnih.gov This suggests that impaired fatty acid oxidation is a contributing factor to the accumulation of lipids in the liver in NAFLD. nih.gov
The table below presents the key findings from this study:
| Parameter | NAFLD Subjects (n=43) | Healthy Controls (n=11) | p-value |
| Cumulative Percent Dose Recovered (CPDR) of 13C | 9.5 ± 2.4% | 13.1 ± 3.7% | 0.0001 |
| Time to Peak 13C Detection (hours) | 4.9 ± 1.2 | 4.7 ± 0.8 | 0.7 |
Data from a study on dietary fatty acid oxidation in NAFLD. nih.govnih.gov
These findings indicate that the reduced fatty acid oxidation in NAFLD is not due to delayed gastric emptying or intestinal transit, as the time to peak 13C detection was similar between the two groups. nih.govnih.gov The use of Glyceryl tri(palmitate-1-13C) in such studies can provide a more comprehensive picture of dietary fat handling, from digestion and absorption to hepatic uptake and oxidation, offering deeper insights into the pathophysiology of NAFLD.
Altered lipid metabolism is a recognized hallmark of cancer, with tumor cells often exhibiting increased fatty acid uptake and synthesis to support their rapid growth and proliferation. nih.govmdpi.comrupress.org Glyceryl tri(palmitate-1-13C) can be used as a tracer to investigate how cancer cells utilize dietary fatty acids. By tracking the incorporation of 13C from labeled palmitate into various cellular components, researchers can elucidate the pathways that are upregulated in cancer cells. For instance, studies have shown that some cancer cells exhibit increased fatty acid oxidation to meet their high energy demands. nih.gov The uptake of fatty acids by cancer cells is facilitated by transporters like CD36, and increased expression of such transporters can be associated with tumor progression. nih.govrupress.org
In the context of neurodegeneration, understanding the brain's lipid metabolism is crucial, as lipids are essential components of neural membranes and are involved in various signaling processes. While direct studies with Glyceryl tri(palmitate-1-13C) in neurodegenerative diseases are an emerging area, the use of 13C-labeled fatty acids has provided valuable insights into brain lipid dynamics. For example, studies in neonatal rats using uniformly 13C-enriched polyunsaturated fatty acids have shown that these dietary fatty acids are not only incorporated into brain phospholipids but are also used for the synthesis of other fatty acids and cholesterol within the brain. nih.gov This highlights the brain's active lipid metabolism and its ability to utilize dietary fatty acids for its structural and functional needs. Future studies could employ Glyceryl tri(palmitate-1-13C) to investigate whether the uptake and metabolism of specific dietary fatty acids like palmitate are altered in neurodegenerative conditions, potentially contributing to disease pathogenesis.
Comparative Lipid Metabolism Studies
The use of Glyceryl tri(palmitate-1-13C) and other 13C-labeled fatty acids enables comparative studies of lipid metabolism across different species, providing insights into the evolutionary and physiological differences in how organisms handle dietary fats. Such studies can reveal species-specific adaptations in fatty acid absorption, transport, storage, and oxidation.
For instance, a study in humans compared the metabolic fate of different dietary fatty acids, including palmitate, oleate, and linoleate, by tracing them with 13C labels. nih.gov The results showed that these fatty acids are partitioned differently into various blood lipid fractions, with linoleate being more rapidly incorporated into phospholipids compared to palmitate and oleate. nih.gov This suggests distinct metabolic handling and functional roles for different types of fatty acids in humans.
In another study, the fate of 13C-labeled palmitate was investigated in fasting mice. researchgate.net This research revealed that in the fasted state, the liver plays a central role in taking up and storing excess fatty acids as triglycerides and phosphatidylcholine, while skeletal muscle primarily directs fatty acids towards oxidation. researchgate.net This highlights the tissue-specific roles in lipid metabolism in mice.
Extending these investigations to invertebrates, a study on two species of soil Collembola used 13C-labeled palmitic acid to trace its metabolic pathways. nih.gov This research demonstrated how dietary fatty acids are assimilated and modified within these organisms, providing a tool to understand trophic interactions in soil ecosystems. nih.gov
Comparison of Lipid Turnover in Different Physiological States (e.g., Fasting vs. Fed, Rest vs. Exercise)
The use of stable isotope tracers, particularly Glyceryl tri(palmitate-1-13C) and related [1-¹³C]palmitate tracers, has become a gold-standard method for investigating the dynamic nature of lipid metabolism in vivo. bioscientifica.combioscientifica.com These tracers allow researchers to quantify the kinetics of fatty acids and triglycerides, providing critical insights into how lipid turnover is regulated under different physiological conditions. nih.govnih.gov By tracking the movement of the ¹³C label, scientists can measure key metabolic processes such as lipolysis, fatty acid oxidation, and the secretion and clearance of triglyceride-rich lipoproteins (TRLs). bioscientifica.comnih.gov This section details research findings on how lipid turnover, assessed with these advanced techniques, is altered in response to nutritional status (fasting vs. fed) and physical activity (rest vs. exercise).
Fasting vs. Fed State
The transition from a fasted to a fed state induces profound shifts in lipid metabolism, moving from a state of net lipid mobilization to one of lipid storage. Stable isotope studies have been instrumental in quantifying these changes.
In the fasted state, the body relies on stored lipids for energy. Adipose tissue lipolysis increases, releasing free fatty acids (FFAs) into circulation. researchgate.netelsevierpure.com Studies using tracers like [¹³C]palmitate show that in a fasted condition, there is a significant release of FFAs from adipose stores. elsevierpure.com However, not all released FFAs are oxidized for energy; a substantial portion is re-esterified back into triglycerides, a process that can be quantified using tracer methods. elsevierpure.comresearchgate.net For instance, after a 60-hour fast, systemic FFA reesterification was measured at 366 ± 93 μmol/min, a rate significantly greater than the output of very-low-density lipoprotein (VLDL)-triglyceride fatty acids from the liver (64 ± 6 μmol/min), indicating substantial non-hepatic FFA reesterification. elsevierpure.com
Following a meal (the fed or postprandial state), the metabolic landscape changes dramatically. The secretion of insulin suppresses lipolysis in adipose tissue and promotes the clearance of circulating triglycerides. The appearance of dietary fats, packaged into chylomicrons, introduces a competing substrate for lipoprotein lipase (LPL), the enzyme responsible for clearing triglycerides from the blood. nih.gov This competition between chylomicrons and VLDL for LPL-mediated clearance can lead to a temporary increase in plasma triglycerides. jci.orgtue.nl
Studies combining intravenous tracers with orally administered labeled lipids, such as [(¹³C₄)₃]tripalmitin in a test meal, have elucidated the distinct fates of dietary and endogenous fatty acids. nih.gov In the postprandial period, there is typically a suppression of VLDL secretion from the liver, although this response can be impaired in conditions like insulin resistance. nih.gov The presence of chylomicrons from the meal leads to competition for clearance pathways, which can reduce the fractional catabolic rates of VLDL. jci.orgtue.nl
Table 1: Comparison of Key Lipid Kinetic Parameters in Fasting vs. Fed States Data synthesized from representative findings in metabolic tracer studies.
| Parameter | Fasting State | Fed (Postprandial) State | Primary Metabolic Shift |
| Adipose Tissue Lipolysis | High | Suppressed by insulin | Switch from fat mobilization to storage |
| Plasma FFA Concentration | Elevated | Decreased | Reduced release from adipose tissue |
| Hepatic VLDL-TG Secretion | Active | Acutely suppressed by insulin | Prioritization of dietary fat clearance |
| Triglyceride Clearance | Primarily VLDL | Competition between VLDL and Chylomicrons | LPL action shifts to chylomicrons |
| FFA Re-esterification | High (both hepatic and peripheral) | Low | Decreased FFA availability |
Rest vs. Exercise
Physical exercise represents a significant metabolic challenge that dramatically increases the demand for energy substrates, including lipids. Stable isotope tracer studies have been pivotal in understanding how the body mobilizes and utilizes fats to fuel physical activity.
During rest, the body's energy expenditure is low, and there is a continuous turnover of triglycerides and fatty acids. researchgate.net A large proportion of FFAs released from lipolysis are re-esterified rather than oxidized. gssiweb.org For example, at rest, approximately 70% of fatty acids released from lipolysis are re-esterified. researchgate.net
The onset of exercise triggers a coordinated response to increase fat mobilization and oxidation. The rate of lipolysis increases significantly, elevating the rate of appearance (Ra) of glycerol (B35011) and FFAs in the plasma. researchgate.netgssiweb.org During low- to moderate-intensity exercise, the rate of fat oxidation can increase by 5 to 10 times compared to resting levels. researchgate.net This is driven by both the increased energy demand from muscles and the greater availability of fatty acids. researchgate.net
Crucially, exercise also enhances the efficiency of fatty acid utilization. The percentage of released FFAs that are re-esterified drops sharply. In one study, re-esterification fell from 70% at rest to just 25% within the first 30 minutes of exercise. researchgate.net This indicates that a much larger fraction of mobilized fatty acids is directed toward oxidation in working muscles.
Furthermore, tracers have helped differentiate the sources of fatty acids oxidized during exercise. These sources include plasma FFAs derived from adipose tissue and fatty acids from intramuscular triglyceride (IMTG) stores. gssiweb.org During moderate-intensity exercise, the oxidation of IMTGs can account for approximately half of the total fat oxidized. gssiweb.org Endurance training enhances this capacity, leading to greater fat oxidation during exercise, primarily by increasing the utilization of IMTGs. researchgate.netmdpi.com
A single bout of resistance exercise has also been shown to improve postprandial lipid metabolism. nih.gov In a study on overweight men with prediabetes, resistance exercise before a meal reduced the subsequent rise in plasma triglycerides. nih.gov This was achieved not by changing the clearance rate of TRLs, but by reducing the incorporation of both meal-derived and endogenous fatty acids into chylomicrons and TRLs. nih.gov The exercise also increased whole-body lipid oxidation and the expression of genes related to lipid metabolism in both skeletal muscle and adipose tissue. nih.gov
Table 2: Comparison of Lipid Turnover at Rest vs. During Moderate-Intensity Exercise Data synthesized from representative findings in metabolic tracer studies.
| Parameter | Resting State | During Exercise | Primary Metabolic Shift |
| Whole-Body Lipolysis (Glycerol Ra) | Baseline Rate (e.g., 2.1 ± 0.3 µmol·kg⁻¹·min⁻¹) | Increased 3- to 5-fold (e.g., up to 10.5 ± 0.8 µmol·kg⁻¹·min⁻¹) researchgate.net | Increased mobilization of stored fat |
| Plasma FFA Appearance (FFA Ra) | Baseline Rate | Significantly Increased csus.edu | Greater availability of FFA for fuel |
| FFA Re-esterification | High (~70% of released FFAs) researchgate.net | Low (~25-35% of released FFAs) researchgate.net | Shunting of FFAs towards oxidation |
| Total Fat Oxidation | Low | Increased 5- to 10-fold researchgate.net | Meeting the increased energy demand of muscle |
| IMTG Contribution | Minimal | Significant, especially at moderate intensity (~50% of total fat oxidation) gssiweb.org | Utilization of local muscle fuel stores |
Challenges and Future Directions in Glyceryl Tri Palmitate 1 13c Research
Limitations of Current Methodologies
Despite the utility of Glyceryl tri(palmitate-1-13C) in metabolic studies, current research methodologies are constrained by several factors, including spatial resolution, the complexity of data analysis, and the cost of instrumentation.
A significant challenge in using Glyceryl tri(palmitate-1-13C) is the limitation of spatial resolution in imaging techniques. While methods like imaging mass spectrometry can track the incorporation of the ¹³C label into tissues, achieving high-resolution data at the single-cell level remains a hurdle. This is particularly relevant in heterogeneous tissues, such as tumors, where metabolic activity can vary significantly between individual cells. The inability to precisely localize the metabolic fate of the labeled palmitate within different cell populations can obscure important biological insights into metabolic heterogeneity.
The analysis of data from Glyceryl tri(palmitate-1-13C) tracer studies using ¹³C-Metabolic Flux Analysis (¹³C-MFA) is inherently complex. ¹³C-MFA is a powerful tool for quantifying intracellular metabolic fluxes, but it relies on sophisticated mathematical models to interpret the distribution of the ¹³C label throughout the metabolic network. nih.govnih.gov The complexity of these models increases significantly in higher organisms due to compartmentalization of metabolic pathways and the intricate network of interconnected reactions. ethz.ch Accurately determining the enrichment of ¹³C in various downstream metabolites derived from Glyceryl tri(palmitate-1-13C) requires rigorous computational analysis and is essential for deriving meaningful flux data. nih.gov
The instrumentation required for the precise analysis of Glyceryl tri(palmitate-1-13C) and its metabolites is both expensive and not universally accessible. High-resolution mass spectrometers, which are crucial for distinguishing between different isotopologues and accurately measuring their abundances, represent a significant financial investment. nih.govnih.gov Furthermore, the synthesis of isotopically labeled compounds like Glyceryl tri(palmitate-1-13C) is a costly process. moleculardepot.commoleculardepot.com These financial barriers can limit the scope and scale of research projects that can be undertaken, particularly for smaller research groups.
| Challenge | Description | Impact on Research |
| Spatial Resolution | Difficulty in achieving single-cell resolution in isotope imaging. | Obscures metabolic heterogeneity within tissues. |
| ¹³C-MFA Complexity | Requires sophisticated mathematical models for data interpretation. nih.govnih.gov | Can lead to challenges in accurately quantifying metabolic fluxes. |
| Cost & Accessibility | High cost of labeled compounds and advanced analytical instruments. nih.govmoleculardepot.com | Limits the widespread adoption and application of these techniques. |
Emerging Techniques and Innovations
To address the limitations of current methodologies, researchers are actively developing and refining new techniques and computational tools. These innovations promise to enhance the precision, resolution, and analytical depth of studies involving Glyceryl tri(palmitate-1-13C).
Continuous advancements in high-resolution mass spectrometry (HRMS) are significantly improving the ability to analyze the complex lipid profiles that result from Glyceryl tri(palmitate-1-13C) tracer studies. nih.gov Modern HRMS platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, offer exceptional mass accuracy and resolving power. nih.gov This allows for the confident identification and quantification of ¹³C-labeled lipid species, even in complex biological matrices. nih.gov These technological improvements are crucial for accurately tracing the metabolic fate of the labeled palmitate and for resolving isobaric interferences that can confound analysis.
In parallel with hardware advancements, the development of more sophisticated computational models and software for ¹³C-MFA is enhancing the ability to extract meaningful biological information from isotopic labeling data. nih.gov New software tools are being designed to handle the increased complexity of metabolic networks in mammalian systems and to incorporate data from multiple analytical platforms. fz-juelich.de These advanced models are better equipped to account for metabolic compartmentalization and can provide more accurate estimations of metabolic fluxes, leading to a deeper understanding of the metabolic pathways influenced by the uptake and metabolism of Glyceryl tri(palmitate-1-13C). nih.gov
| Innovation | Description | Potential Impact |
| High-Resolution Mass Spectrometry | Instruments like Orbitrap and FTICR-MS offer superior mass accuracy and resolution. nih.gov | Improved identification and quantification of ¹³C-labeled lipids. nih.gov |
| Advanced ¹³C-MFA Models | Development of sophisticated software to analyze complex metabolic networks. fz-juelich.de | More accurate and detailed quantification of metabolic fluxes. nih.gov |
Integration with Multi-Omics Data for Systems-Level Understanding
The integration of data from Glyceryl tri(palmitate-1-13C) tracer studies with multi-omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—presents a frontier for achieving a systems-level understanding of lipid metabolism. While multi-omics analyses provide a static snapshot of the molecular landscape, stable isotope tracers introduce a dynamic, functional dimension by quantifying the flux through metabolic pathways. mdpi.comnih.gov
By combining these approaches, researchers can move beyond correlational observations to establish causal links between genetic variations, protein expression levels, and the actual rates of metabolic processes. For example, a transcriptomic analysis might identify the upregulation of genes involved in fatty acid oxidation in response to an intervention. A subsequent tracer study using Glyceryl tri(palmitate-1-13C) can then confirm whether this genetic upregulation translates into a tangible increase in the rate of palmitate oxidation, measured by the appearance of ¹³CO₂ in breath. nih.gov
This integrated methodology allows for the construction of more sophisticated and predictive models of metabolic health and disease. researchgate.net It can elucidate how genetic predispositions are modulated by environmental factors, such as diet, and how these interactions manifest at the level of metabolic function. Challenges remain in the computational and statistical methods required to effectively integrate these large, multi-modal datasets, but the potential to uncover novel regulatory nodes in lipid metabolism is substantial.
| Omics Field | Information Provided | Complementary Data from Glyceryl tri(palmitate-1-13C) | Integrated Understanding |
|---|---|---|---|
| Genomics/Transcriptomics | Identifies genetic variants and gene expression levels related to lipid metabolism enzymes and transporters. mdpi.com | Measures the in-vivo rate (flux) of metabolic pathways controlled by these genes (e.g., lipolysis, fatty acid oxidation). nih.gov | Connects genetic makeup and expression to functional metabolic outcomes. |
| Proteomics | Quantifies the abundance of key metabolic proteins and their post-translational modifications. | Determines the activity of specific enzymes and pathways by tracking the conversion of the ¹³C label. | Validates whether protein abundance correlates with actual metabolic activity. |
| Metabolomics | Provides a snapshot of the concentrations of various endogenous metabolites (lipids, amino acids, etc.). nih.gov | Tracks the flow of the ¹³C label from dietary palmitate into these downstream metabolite pools. oup.com | Reveals the dynamic origins and fates of metabolites, creating a functional map of metabolism. |
Translational Impact and Clinical Relevance
Potential for Non-Invasive Monitoring of Metabolic Alterations
Glyceryl tri(palmitate-1-¹³C) is a key substrate in the development of non-invasive ¹³C breath tests, which serve as powerful tools for monitoring metabolic alterations in a clinical setting. nih.gov These tests are based on a simple principle: when the ¹³C-labeled palmitate is metabolized and oxidized by the body for energy, the labeled carbon atom is released as ¹³CO₂ and exhaled. nih.gov The rate of ¹³CO₂ appearance in the breath provides a direct, real-time measure of fatty acid oxidation. nih.govnih.gov
This non-invasive diagnostic method has high patient acceptance and can be performed in various healthcare settings. nih.gov It has shown particular utility in assessing pancreatic exocrine function, where the inability to properly digest and absorb fats leads to a reduced rate of ¹³C-triglyceride oxidation. nih.govnih.gov Studies have demonstrated that the cumulative recovery of ¹³CO₂ following administration of a ¹³C-labeled triglyceride is significantly lower in patients with chronic pancreatitis and steatorrhea (fat malabsorption) compared to healthy individuals. nih.gov This makes the ¹³C-mixed triglyceride breath test a valuable alternative to traditional, more cumbersome methods of assessing fat digestion, such as 72-hour fecal fat analysis. nih.govnih.gov
| Condition Investigated | Principle of the Test | Key Finding | Reference |
|---|---|---|---|
| Pancreatic Exocrine Insufficiency | Measures the rate of digestion, absorption, and oxidation of a ¹³C-labeled triglyceride meal. Insufficiency leads to malabsorption and reduced ¹³CO₂ exhalation. | The cumulative dose of ¹³C recovered over 7 hours correlated with fecal elastase-1 concentrations and was a more accurate indicator of clinical steatorrhea. | nih.gov |
| Chronic Pancreatitis | Assesses lipid digestion by quantifying the oxidation of ¹³C-labeled mixed triglycerides. | Patients with steatorrhea had a significantly lower percentage of recovered ¹³C in their breath (6 ± 4%) compared to those without steatorrhea (25 ± 5%). | nih.gov |
| Cystic Fibrosis | Evaluates maldigestion and malabsorption of dietary fat by tracking the metabolic handling of ¹³C-labeled tripalmitin. | Studies have used the tracer to compare triglyceride oxidation and assess fat malabsorption in patients, including those who are gastrostomy-fed. | moleculardepot.com |
Informing Nutritional and Therapeutic Interventions
Stable isotope tracers like Glyceryl tri(palmitate-1-¹³C) provide unique quantitative insights into how nutritional strategies and therapeutic interventions modulate lipid metabolism. nih.govscilit.com By precisely tracking the fate of dietary palmitate, researchers can evaluate the efficacy of interventions designed to alter fatty acid partitioning, storage, and utilization.
For example, studies can use this tracer to determine how different types of diets (e.g., high-carbohydrate vs. high-fat) affect the postprandial storage of palmitate in adipose tissue versus its uptake by muscle or the liver. scilit.com This information is critical for designing nutritional plans for individuals with metabolic disorders like insulin (B600854) resistance or non-alcoholic fatty liver disease (NAFLD), where ectopic fat accumulation is a key pathological feature. bioscientifica.combioscientifica.com
In the realm of therapeutics, Glyceryl tri(palmitate-1-¹³C) can be used to mechanistically evaluate lipid-lowering drugs. A study could measure the effect of a new drug on the rate of hepatic secretion of ¹³C-labeled triglycerides into very low-density lipoprotein (VLDL) particles, providing direct evidence of the drug's target engagement and efficacy. ckisotopes.com This level of mechanistic detail allows for the refinement of therapeutic strategies and the personalization of treatments based on an individual's specific metabolic response.
Contribution to Biomarker Discovery and Disease Prognosis
The dynamic data generated from Glyceryl tri(palmitate-1-¹³C) tracer studies hold significant potential for the discovery of novel metabolic biomarkers for disease diagnosis and prognosis. nih.gov While standard clinical tests measure static concentrations of lipids in the blood, tracer studies quantify the kinetic rates of lipid turnover, which may reveal metabolic dysregulation at a much earlier stage. bioscientifica.combioscientifica.com
Alterations in the rate of fatty acid oxidation, VLDL-triglyceride secretion, or the partitioning of fatty acids between tissues are characteristic features of metabolic diseases. nih.govscilit.com For instance, an abnormally low rate of palmitate oxidation, as measured by a ¹³C breath test, could serve as an early functional biomarker for mitochondrial dysfunction or metabolic inflexibility, which are precursors to more advanced disease states. Similarly, an elevated rate of hepatic VLDL-¹³C-triglyceride secretion could be a prognostic indicator for the development of dyslipidemia and cardiovascular disease.
By identifying and validating these kinetic biomarkers, clinicians could improve risk stratification and monitor disease progression more effectively. nih.gov This approach shifts the focus from late-stage disease markers to the underlying metabolic perturbations, paving the way for earlier and more targeted interventions to prevent or mitigate disease development.
Compound Glossary
| Compound Name | Alternate Name(s) | Role in Article |
|---|---|---|
| Glyceryl tri(palmitate-1-¹³C) | ¹³C-Tripalmitin; 1,2,3-propanetriol tris(hexadecanoate-1-¹³C) | The primary subject; a stable isotope-labeled triglyceride used as a tracer. sigmaaldrich.com |
| Palmitic acid | Hexadecanoic acid | The fatty acid component of the tracer molecule. nih.gov |
| Glycerol (B35011) | Glycerin; 1,2,3-Propanetriol | The backbone of the triglyceride molecule. wikipedia.org |
| Carbon Dioxide | CO₂ | The metabolic byproduct measured in breath tests, containing the ¹³C label after oxidation. nih.gov |
| Triglyceride | Triacylglycerol | The class of lipids to which the tracer belongs; a major form of energy storage. wikipedia.org |
| Very Low-Density Lipoprotein (VLDL) | - | Lipoprotein particles that transport triglycerides from the liver. ckisotopes.com |
Q & A
Q. How is glyceryl tri(palmitate-1-13C) synthesized and characterized to ensure isotopic purity?
Glyceryl tri(palmitate-1-13C) is synthesized via esterification of glycerol with palmitic acid isotopically labeled at the carboxyl carbon (1-13C). Key steps include:
- Isotopic labeling : Using 13C-enriched palmitic acid (e.g., palmitate-1-13C) to ensure site-specific labeling .
- Purification : Column chromatography or recrystallization to remove unreacted fatty acids and byproducts .
- Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm isotopic enrichment (>99 atom% 13C) and structural integrity. For example, 13C-NMR detects the labeled carboxyl group, while MS verifies the molecular ion (M+1) shift .
Q. What are the best practices for handling and storing glyceryl tri(palmitate-1-13C) to prevent degradation?
- Storage : Store at –20°C in airtight, light-resistant containers to minimize hydrolysis or oxidation .
- Handling : Use inert atmospheres (e.g., nitrogen) during experimental workflows. Avoid prolonged exposure to moisture or high temperatures (>40°C) .
- Stability validation : Conduct benchtop stability tests (24–72 hours at 23°C) and freeze-thaw cycles to assess recovery rates (target >85%) .
Q. How can researchers verify the isotopic purity of glyceryl tri(palmitate-1-13C) in lipidomics studies?
Use dual approaches:
- Quantitative NMR (qNMR) : Compare 13C signal intensity at the labeled carboxyl position (δ ~170 ppm) against unlabeled controls .
- High-Resolution MS (HRMS) : Detect the mass shift (M+1) with a mass accuracy of <2 ppm. Isotopic impurity thresholds should be <1% for metabolic flux studies .
Advanced Research Questions
Q. How should glyceryl tri(palmitate-1-13C) be incorporated into metabolic flux analysis (MFA) to study lipid turnover?
- Experimental design : Administer the compound to cell cultures or model organisms (e.g., Scenedesmus dimorphus) and track 13C incorporation into downstream metabolites (e.g., phospholipids, β-oxidation intermediates) via LC-HRMS .
- Data normalization : Use internal standards like glyceryl tri(hexadecanoate-2,2-d2) to correct for matrix effects and instrument variability .
- Contradiction resolution : If inconsistent labeling patterns arise, validate extraction protocols (e.g., Folch method) to rule out artifactual hydrolysis .
Q. What analytical challenges arise when quantifying glyceryl tri(palmitate-1-13C) in complex biological matrices?
- Matrix effects : Co-eluting lipids (e.g., triacylglycerols) can suppress ionization in LC-MS. Mitigate this by optimizing chromatographic separation (e.g., C18 columns with 90% acetonitrile gradients) .
- Recoyefficiency : Algal or mammalian lipid extracts often yield recoveries of 82–90%. Use isotopically labeled internal standards (e.g., tridecanoic-2,2-d2 acid) to improve accuracy .
Q. How do experimental conditions (e.g., pH, temperature) influence the stability of glyceryl tri(palmitate-1-13C) in aqueous systems?
- Hydrolysis kinetics : At pH 7.4 and 37°C, the compound undergoes slow hydrolysis (t1/2 ~48 hours). Use buffered solutions (e.g., PBS with 0.01% BHT) to stabilize ester bonds .
- Temperature-dependent degradation : Above 50°C, rapid hydrolysis occurs. Pre-formulate lipid nanoparticles (e.g., solid lipid nanoparticles) to enhance stability during in vivo delivery .
Q. What strategies resolve discrepancies in 13C enrichment data between NMR and MS platforms?
- Cross-validation : Analyze split samples using both techniques. For example, MS detects low-abundance isotopologues, while NMR provides positional specificity .
- Error sources : Address MS ion suppression via post-column infusion of labeled analogs, and correct NMR baseline drift with external referencing (e.g., DSS standard) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
